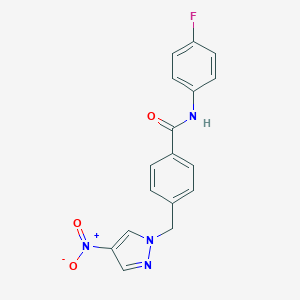![molecular formula C20H21Cl2N5O2 B213908 N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea](/img/structure/B213908.png)
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea, also known as DMU-212, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMU-212 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research in drug development.
Wirkmechanismus
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea works by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea prevents cancer cells from dividing and growing, leading to their eventual death. N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. By inhibiting COX-2, N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea reduces inflammation in the body.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth and proliferation of cancer cells. N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. This makes it a potentially safer and more effective treatment for cancer than traditional chemotherapy. However, N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has limitations in terms of its solubility and stability, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential as a treatment for oxidative stress-related diseases. Additionally, further research is needed to optimize the synthesis and formulation of N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea to improve its solubility and stability.
Synthesemethoden
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea is synthesized through a multistep process involving the reaction of 3,4-dichloroaniline with 2-mercapto-benzimidazole followed by the reaction of the resulting intermediate with N-(2-chloroethyl)morpholine. The final product is obtained through the reaction of the intermediate with urea.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea |
|---|---|
Molekularformel |
C20H21Cl2N5O2 |
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]urea |
InChI |
InChI=1S/C20H21Cl2N5O2/c21-15-6-5-14(13-16(15)22)23-20(28)25-19-24-17-3-1-2-4-18(17)27(19)8-7-26-9-11-29-12-10-26/h1-6,13H,7-12H2,(H2,23,24,25,28) |
InChI-Schlüssel |
HBXQQHMZNNGSGY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)
![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)
